XLogP3 Lipophilicity vs. 5-ASA and N-Acetyl-5-ASA
The chloroacetyl substitution increases the computed lipophilicity of the salicylic acid scaffold relative to both the parent 5-aminosalicylic acid and its N-acetyl metabolite. The XLogP3 value for 5-[(chloroacetyl)amino]-2-hydroxybenzoic acid is 2.2, compared to approximately 0.9 for 5-aminosalicylic acid (CID 4075) and approximately 1.3 for N-acetyl-5-aminosalicylic acid (CID 19844) [1]. This represents a 2.4-fold increase over 5-ASA and a 1.7-fold increase over the N-acetyl analog, indicating greater membrane permeability potential and altered chromatographic retention behavior.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem computed) |
| Comparator Or Baseline | 5-ASA (mesalazine): XLogP3 ≈ 0.9; N-Acetyl-5-ASA: XLogP3 ≈ 1.3 |
| Quantified Difference | 2.4-fold higher than 5-ASA; 1.7-fold higher than N-acetyl-5-ASA |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); no experimental logP data identified for the target compound |
Why This Matters
Higher XLogP3 indicates enhanced membrane permeability relative to first-line salicylate drugs, which is relevant for researchers evaluating this compound as a scaffold for intracellular target engagement or designing analogs with altered bioavailability profiles.
- [1] PubChem. Computed Properties for CID 226886 (XLogP3 = 2.2), CID 4075 (5-ASA, XLogP3 ≈ 0.9), and CID 19844 (N-acetyl-5-ASA, XLogP3 ≈ 1.3). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 23, 2026). View Source
